5-((3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)sulfonyl)-2-methoxybenzamide
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthetic route would depend on the starting materials available and the desired route of synthesis .Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds between them .Chemical Reactions Analysis
The reactivity of a compound is determined by its molecular structure. Functional groups like the oxadiazole ring, the pyrrolidine ring, the sulfonyl group, and the methoxybenzamide group can undergo a variety of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its solubility, melting point, boiling point, and reactivity. These properties can be predicted based on the compound’s molecular structure and can also be measured experimentally.Scientific Research Applications
Radiotracer Development
- [11C]L-159,884 and [11C]L-162,574, which include similar structural elements to the compound , are potent and selective ligands for the AT1 receptor. They were prepared by C-11 methylation and used as radiotracers, suggesting applications in medical imaging and diagnostics (Hamill et al., 1996).
Antimicrobial and Antitubercular Agents
- Benzene sulfonamide pyrazole oxadiazole derivatives have shown potential as antimicrobial and antitubercular agents. These compounds, synthesized using similar molecular structures, demonstrated activity against various bacterial strains and Mycobacterium tuberculosis (Shingare et al., 2022).
Cytotoxicity Studies in Cancer Research
- Compounds like 2-(3-methoxyphenyl)-6-pyrrolidinyl-4-quinazolinone have been studied for their cytotoxic effects on cancer cell lines, indicating the potential application of related compounds in cancer therapy (Hour et al., 2007).
Enzyme Inhibition Studies
- Novel sulfonamide derivatives, including structures resembling the compound , have been examined for their inhibitory effects on carbonic anhydrase isozymes. These findings suggest applications in the study and treatment of conditions related to these enzymes (Gokcen et al., 2016).
Neuroleptic Agents
- Compounds structurally similar to 5-((3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)sulfonyl)-2-methoxybenzamide have been investigated for their potential as neuroleptic agents, indicating possible applications in the treatment of psychiatric disorders (de Paulis et al., 1986).
Drug Metabolism Studies
- Studies on the metabolism of drugs like Sulpiride, which contain similar structural components, provide insights into the biotransformation and pharmacokinetics of such compounds in different species (Sugnaux & Benakis, 1978).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-methoxy-5-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]sulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O5S/c1-22-12-3-2-10(6-11(12)13(15)19)24(20,21)18-5-4-9(7-18)14-16-8-23-17-14/h2-3,6,8-9H,4-5,7H2,1H3,(H2,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLQNKQVHQZLWGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(C2)C3=NOC=N3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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